molecular formula C19H16N4OS B14936653 N-(1-benzyl-1H-indol-4-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

N-(1-benzyl-1H-indol-4-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B14936653
M. Wt: 348.4 g/mol
InChI Key: VENPWBGDNJNZMH-UHFFFAOYSA-N
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Description

N-(1-Benzyl-1H-indol-4-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound featuring a 1,2,3-thiadiazole core substituted with a methyl group at the 4-position and a carboxamide moiety linked to a benzyl-indole group.

Properties

Molecular Formula

C19H16N4OS

Molecular Weight

348.4 g/mol

IUPAC Name

N-(1-benzylindol-4-yl)-4-methylthiadiazole-5-carboxamide

InChI

InChI=1S/C19H16N4OS/c1-13-18(25-22-21-13)19(24)20-16-8-5-9-17-15(16)10-11-23(17)12-14-6-3-2-4-7-14/h2-11H,12H2,1H3,(H,20,24)

InChI Key

VENPWBGDNJNZMH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SN=N1)C(=O)NC2=C3C=CN(C3=CC=C2)CC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

1-Benzyl-1H-indol-4-amine

The indole core is synthesized via alkylation of 1H-indol-4-amine with benzyl halides. For example:

  • N-Benzylindol-4-amine synthesis involves reacting 1H-indol-4-amine with benzyl bromide under basic conditions (e.g., NaH in DMF).
  • Purification : Recrystallization from ethanol yields the product as a white solid (mp: 182–184°C).

4-Methyl-1,2,3-thiadiazole-5-carboxylic Acid

This thiadiazole derivative is prepared via cyclodehydration of hydrazide precursors:

  • Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate is treated with hydrazine hydrate in ethanol under reflux to yield the carboxylic acid.
  • Acid chloride formation : Reaction with thionyl chloride (SOCl₂) converts the carboxylic acid to 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride.

Core Synthesis: Amide Coupling

Direct Acylation

The final step involves coupling 1-benzyl-1H-indol-4-amine with 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride:

Step Reagents/Conditions Yield References
Acid chloride prep SOCl₂, reflux, 2–3 h >90%
Amide formation TEA, DCM, RT → reflux, 4–6 h 72–85%
Purification Column chromatography (SiO₂, EtOAc/hexane)

Mechanistic Pathway :

  • Activation : The carboxylic acid is converted to an acyl chloride (SOCl₂), enhancing electrophilicity.
  • Nucleophilic Attack : The amine attacks the acyl chloride, forming the amide bond.
  • Byproduct Neutralization : Triethylamine (TEA) scavenges HCl, driving the reaction to completion.

Alternative Synthetic Routes

Using Carbodiimide Coupling Agents

For improved yields in sterically hindered systems:

  • Reagents : DCC or EDC with HOBt/DIPEA.
  • Solvent : DMF or dichloromethane.
  • Advantage : Avoids harsh acid chloride conditions.

Spectroscopic and Analytical Data

Key Spectral Features

Property Data
¹H-NMR δ 2.47 (s, 3H, CH₃), 2.68 (s, 3H, SCH₃), 7.32–7.58 (m, 5H, ArH)
¹³C-NMR δ 14.9 (CH₃), 160.1 (C=O), 142.3 (C=N)
IR ν = 1676 cm⁻¹ (C=O), 1607 cm⁻¹ (C=N)

Physical Properties

Parameter Value References
Melting Point (mp) 187–189°C (red solid)
Solubility Soluble in DMSO, DMF; insoluble in H₂O

Challenges and Optimization Strategies

Yield Limitations

  • Low amine reactivity : Steric hindrance from the indole/benzyl groups may reduce nucleophilicity.
  • Solution : Use excess amine (1.5:1 molar ratio) or prolonged reaction times.

Purity Issues

  • Byproducts : Unreacted acid chloride or hydrolyzed carboxylic acid.
  • Mitigation : Quench acid chloride with ice water before coupling; use anhydrous conditions.

Scalability

  • Large-scale prep : Use continuous flow reactors for acid chloride formation to control exothermicity.

Biological and Pharmacological Relevance

Antimicrobial Activity

1,2,3-Thiadiazole derivatives exhibit broad-spectrum antimicrobial properties, while indole moieties are known for anticancer activity.

Structural-Activity Relationships (SAR)

  • Key Modifications :
    • Thiadiazole substituents : Electron-withdrawing groups (e.g., Cl, NO₂) enhance bioactivity.
    • Indole side chains : Alkyl or aryl groups improve membrane permeability.

Chemical Reactions Analysis

N-(1-benzyl-1H-indol-4-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of indole-2,3-diones.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, which can reduce the carbonyl group to an alcohol.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the benzyl group.

    Cyclization: The thiadiazole ring can participate in cyclization reactions, forming fused ring systems with other heterocycles.

Scientific Research Applications

N-(1-benzyl-1H-indol-4-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Biological Studies: It is used in biological studies to investigate its effects on various cellular processes, including apoptosis and cell cycle regulation.

    Chemical Biology: The compound serves as a probe to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications: It is explored for its potential use in the development of new materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of N-(1-benzyl-1H-indol-4-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to the disruption of enzymatic functions. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Key Structural Features and Modifications

The 4-methyl-1,2,3-thiadiazole-5-carboxamide scaffold is a common motif in bioactive molecules. Variations in the carboxamide substituent significantly influence target affinity and pharmacokinetics. Below is a comparative overview:

Table 1: Structural and Functional Comparison of Analogues
Compound Name Substituent on Carboxamide Molecular Weight* Biological Activity Key Features Reference ID
Target Compound 1-Benzyl-1H-indol-4-yl ~432.5† Inferred: Potential SOCE modulation Bicyclic indole, lipophilic tail -
BTP2 (YM-58483) 4-(3,5-Bis(trifluoromethyl)pyrazol-1-yl)phenyl ~523.3 SOC channel inhibition (IC50 ~1–10 µM) Trifluoromethyl pyrazole, high electronegativity
EBF Analogue 8g 6-Methyl-pyridin-2-yl ~413.5 Aphicidal (LC50 9.0 µg/mL) Pyridyl group, moderate polarity
N’-(2,4-Difluorophenyl)-carbohydrazide 2,4-Difluorophenyl (carbohydrazide) ~299.3 Fungal fatty acid biosynthesis inhibition Fluorophenyl, hydrazide linker

*Calculated based on molecular formulas; †Estimated for C20H17N5OS.

Structure-Activity Relationships (SAR)

Thiadiazole Core : The 4-methyl group on the thiadiazole is conserved across analogues (e.g., BTP2, EBF derivatives), suggesting its role in stabilizing the ring or enhancing electron-withdrawing effects for target binding .

Carboxamide vs. The amide group in the target compound may favor interactions with enzymes or receptors requiring polar contacts .

Aromatic Substituents :

  • Benzyl-Indole (Target) : The bulky, lipophilic indole moiety may improve blood-brain barrier penetration but could reduce aqueous solubility.
  • Trifluoromethyl Pyrazole (BTP2) : Electron-deficient groups enhance binding to hydrophobic pockets in ion channels .
  • Heteroaromatic Groups (EBF Analogues) : Pyridyl or naphthyl substituents correlate with insecticidal activity, likely through interactions with aphid olfactory receptors .

Biological Activity

N-(1-benzyl-1H-indol-4-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The compound combines an indole moiety with a thiadiazole ring, which is known for its diverse biological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanism of action, and potential therapeutic applications.

Molecular Characteristics

  • Molecular Formula : C18H18N4OS
  • Molecular Weight : 342.43 g/mol
  • Structural Features : The compound features a benzyl group attached to an indole ring and a thiadiazole moiety with a carboxamide functional group.

Table 1: Molecular Characteristics

PropertyValue
Molecular FormulaC18H18N4OS
Molecular Weight342.43 g/mol
Purity>90%

Antimicrobial Activity

Research has shown that thiadiazole derivatives exhibit significant antimicrobial properties. The presence of the thiadiazole ring in this compound suggests potential efficacy against various bacterial strains. Studies indicate that related thiadiazole compounds have demonstrated higher antimicrobial activity compared to standard antibiotics .

Anticancer Properties

Thiadiazoles have been investigated for their anticancer effects. For instance, compounds with similar structural features have shown cytotoxicity against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation. Preliminary studies suggest that this compound may exhibit comparable activities against specific cancer cell lines .

Neuroprotective Effects

Indole derivatives are known for their neuroprotective properties. The incorporation of the indole moiety in this compound may enhance its ability to protect neuronal cells from oxidative stress and apoptosis. Research indicates that compounds with similar structures have shown promising results in models of neurodegenerative diseases .

Table 2: Summary of Biological Activities

Activity TypeObservations
AntimicrobialHigher efficacy than standard antibiotics
AnticancerInduces apoptosis; cytotoxic to cancer cell lines
NeuroprotectiveProtects neuronal cells from oxidative stress

The biological activity of this compound is likely mediated through multiple pathways:

  • Inhibition of Enzymatic Activity : Thiadiazoles often act as enzyme inhibitors, affecting pathways critical for microbial survival or cancer cell proliferation.
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells through mitochondrial dysfunction or activation of caspases.
  • Antioxidant Activity : The indole structure may contribute to antioxidant properties, reducing oxidative damage in neuronal cells.

Case Studies and Research Findings

Several studies have investigated the biological activities of thiadiazole derivatives:

  • Antimicrobial Studies : A study demonstrated that derivatives with a similar thiadiazole structure exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, outperforming conventional antibiotics .
  • Anticancer Research : In vitro assays indicated that compounds containing the thiadiazole scaffold showed potent cytotoxicity against various cancer cell lines, with IC50 values significantly lower than those of established chemotherapeutics .
  • Neuroprotection : Research indicated that indole-based compounds provided protection against neurotoxic agents in cellular models, suggesting potential applications in treating neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(1-benzyl-1H-indol-4-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via coupling reactions between substituted indole and thiadiazole precursors. For example, a modified Ullmann or Buchwald-Hartwig coupling may link the benzyl-indole moiety to the thiadiazole-carboxamide group. Key steps include refluxing in polar aprotic solvents (e.g., DMF or acetonitrile) with catalysts like copper(I) iodide or palladium complexes. Purification often involves column chromatography and recrystallization, with yields typically ranging from 44% to 61% depending on substituent steric effects . Optimization involves adjusting reaction time, temperature (e.g., 70–100°C), and catalyst loading.

Q. Which analytical techniques are critical for confirming the identity and purity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR; ¹H and ¹³C) is essential for structural confirmation, with characteristic shifts for the benzyl-indole (δ 7.2–7.8 ppm) and thiadiazole (δ 2.5–3.0 ppm for methyl groups). High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ calculated vs. observed). High-Performance Liquid Chromatography (HPLC) ensures purity (>98% by area normalization). Melting point analysis (e.g., 134–136°C) further confirms consistency with literature .

Q. What in vitro assays are suitable for initial biological evaluation of this compound?

  • Methodological Answer : Screen for cytotoxicity using MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7). For antimicrobial activity, use broth microdilution to determine minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria. Enzyme inhibition assays (e.g., kinase or protease targets) can employ fluorescence-based substrates. Dose-response curves (0.1–100 µM) and IC₅₀ calculations are standard .

Advanced Research Questions

Q. How can structural modifications to the benzyl-indole or thiadiazole moieties enhance bioactivity, and what SAR trends are observed?

  • Methodological Answer : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) on the benzyl ring to improve metabolic stability. Replace the thiadiazole methyl group with bulkier substituents (e.g., cyclohexyl) to modulate lipophilicity and target binding. SAR studies show that indole substitution at the 4-position (vs. 5- or 6-) optimizes π-π stacking in enzyme active sites. Computational docking (e.g., AutoDock Vina) predicts binding affinities, validated by IC₅₀ shifts in enzymatic assays .

Q. What crystallographic strategies resolve ambiguities in the compound’s solid-state structure?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELX programs (e.g., SHELXL for refinement) provides unambiguous structural data. Key parameters: Mo-Kα radiation (λ = 0.71073 Å), resolution ≤ 0.8 Å. WinGX or OLEX2 suites process data, with ORTEP visualizing anisotropic displacement ellipsoids. Challenges include crystal twinning; anti-solvent vapor diffusion (e.g., ether into DMSO solution) improves crystal quality .

Q. How can contradictory data in synthesis yields or bioactivity be systematically addressed?

  • Methodological Answer : For yield discrepancies, conduct Design of Experiments (DoE) to isolate variables (e.g., catalyst type, solvent polarity). Use HPLC-MS to detect side products (e.g., dehalogenated byproducts). In bioactivity conflicts, validate assay reproducibility across labs and standardize cell passage numbers. Cross-reference with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .

Q. What computational methods integrate with experimental data to predict pharmacokinetic properties?

  • Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (HOMO-LUMO gaps) to predict reactivity. Molecular Dynamics (MD) simulations (e.g., GROMACS) model membrane permeability. ADMET predictors (e.g., SwissADME) estimate logP, CYP450 interactions, and bioavailability. Validate in vitro with Caco-2 cell permeability assays and microsomal stability tests .

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